molecular formula C6H3BrN2O B6333484 5-Bromo-4-hydroxynicotinonitrile CAS No. 1160923-97-6

5-Bromo-4-hydroxynicotinonitrile

Cat. No.: B6333484
CAS No.: 1160923-97-6
M. Wt: 199.00 g/mol
InChI Key: JJNPXAFLCPYPCD-UHFFFAOYSA-N
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Description

5-Bromo-4-hydroxynicotinonitrile is a brominated pyridine derivative featuring a hydroxyl (-OH) group at the 4-position and a nitrile (-CN) group at the 3-position of the pyridine ring. This compound is likely utilized in pharmaceutical and agrochemical research as a building block for synthesizing more complex heterocyclic systems.

Properties

IUPAC Name

5-bromo-4-oxo-1H-pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrN2O/c7-5-3-9-2-4(1-8)6(5)10/h2-3H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJNPXAFLCPYPCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=O)C(=CN1)Br)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-hydroxynicotinonitrile typically involves the bromination of 4-hydroxynicotinonitrile. One common method includes the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in an appropriate solvent like acetic acid or dichloromethane. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods

While specific industrial production methods for 5-Bromo-4-hydroxynicotinonitrile are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-hydroxynicotinonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution Products: Depending on the nucleophile, products can include 5-azido-4-hydroxynicotinonitrile or 5-thiocyanato-4-hydroxynicotinonitrile.

    Oxidation Products: 5-Bromo-4-oxonicotinonitrile.

    Reduction Products: 5-Bromo-4-hydroxynicotinonitrile derivatives with reduced functional groups.

    Coupling Products: Biaryl compounds formed through Suzuki-Miyaura coupling.

Scientific Research Applications

Medicinal Chemistry

1. Protein Kinase Inhibition
5-BHNC has been identified as a potential protein kinase inhibitor. Protein kinases play crucial roles in cell signaling and regulation, making them significant targets for cancer therapy. The synthesis of derivatives of 5-BHNC has been explored to enhance its efficacy as an inhibitor, particularly in modulating cell cycle control mechanisms .

2. Anticancer Activity
Research indicates that nicotinonitrile derivatives, including 5-BHNC, exhibit notable antiproliferative effects against various cancer cell lines. In studies involving human tumor cell lines such as MCF-7 and NCI-H460, compounds derived from nicotinonitriles have shown promising results, with some demonstrating superior inhibitory effects compared to established chemotherapeutic agents like Doxorubicin .

3. Enzyme Inhibition
5-BHNC and its derivatives have been investigated for their inhibitory effects on several enzymes, including sphingosine 1-phosphate lyase and dipeptidyl peptidase IV (DPP-IV). These enzymes are involved in critical biological processes, and their inhibition can lead to therapeutic benefits in conditions such as diabetes and cancer .

Agricultural Applications

1. Herbicidal Properties
Compounds related to 5-BHNC have been documented as effective herbicides. Their application before the emergence of weeds has shown significant utility in agricultural practices, providing a means to control unwanted vegetation without harming crops . The effectiveness of these compounds stems from their ability to disrupt specific biochemical pathways in target plants.

Materials Science

1. Electrical and Optical Materials
Beyond biological applications, 5-BHNC derivatives have been explored for use in electrical and optical materials. Their unique chemical structure allows for potential applications in organic electronic devices and photonic systems, contributing to advancements in material science .

Case Studies

Study Focus Findings
Galve et al. (2023)Anticancer ActivityDemonstrated that nicotinonitriles, including derivatives of 5-BHNC, showed high inhibitory effects against multiple cancer cell lines .
U.S. Patent US20060116519A1Protein Kinase InhibitionDescribes the synthesis of 5-BHNC derivatives that act as protein kinase inhibitors with potential applications in cancer therapy .
U.S. Patent US3917624AHerbicidal ApplicationsReports on the herbicidal efficacy of compounds related to 5-BHNC, emphasizing their role in pre-emergent weed control .

Mechanism of Action

The mechanism of action of 5-Bromo-4-hydroxynicotinonitrile is not extensively documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, due to its structural features. The bromine and hydroxyl groups may facilitate binding to active sites or influence the compound’s reactivity in biological systems .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 5-Bromo-4-hydroxynicotinonitrile with structurally related brominated pyridine derivatives, focusing on substituent effects, physicochemical properties, and applications.

Structural and Functional Group Comparison

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Functional Groups Similarity Score
5-Bromo-4-hydroxynicotinonitrile -Br (5), -OH (4), -CN (3) C₆H₃BrN₂O 213.01* Hydroxyl, Nitrile Reference
5-Bromo-4-methylnicotinonitrile -Br (5), -CH₃ (4), -CN (3) C₇H₅BrN₂ 213.03 Methyl, Nitrile 0.91
2-Amino-5-bromonicotinonitrile -Br (5), -NH₂ (2), -CN (3) C₆H₄BrN₃ 214.02 Amino, Nitrile 0.79
5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile -Br (5), -OH (2), -CF₃ (4), -CN (3), -CH₃ (6) C₈H₄BrF₃N₂O 281.03 Hydroxyl, Trifluoromethyl, Nitrile
2-Bromo-4-methylnicotinonitrile -Br (2), -CH₃ (4), -CN (3) C₇H₅BrN₂ 197.03 Methyl, Nitrile

Notes:

  • The amino group in 2-Amino-5-bromonicotinonitrile introduces basicity, altering reactivity in nucleophilic substitution reactions .
  • The trifluoromethyl group in 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile enhances metabolic stability and electron-withdrawing effects, making it valuable in fluorinated drug design .

Physicochemical and Spectroscopic Properties

  • 5-Bromo-4-methylnicotinonitrile: NMR data for analogs (e.g., 2-Bromo-4-methylnicotinonitrile) show characteristic signals: δ 2.6 (s, 3H, -CH₃), 7.25 (d, 1H), and 8.35 (d, 1H) in CDCl₃ .
  • 2-Bromo-4,5-dimethylnicotinonitrile: Exhibits δ 2.2 (m, 2H) and 3.1 (m, 4H) in NMR, highlighting steric effects of multiple methyl groups .
  • 5-Bromo-2-hydroxy-6-methyl-4-(trifluoromethyl)nicotinonitrile: High purity (≥95%) and stability under refrigeration (2–8°C), with applications in commercial-scale synthesis .

Biological Activity

5-Bromo-4-hydroxynicotinonitrile (CAS Number: 1160923-97-6) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

5-Bromo-4-hydroxynicotinonitrile is a derivative of nicotinonitrile and features a bromine atom and a hydroxyl group at the 4-position of the pyridine ring. Its chemical structure can be represented as follows:

C6H4BrN3O\text{C}_6\text{H}_4\text{BrN}_3\text{O}

1. Anti-inflammatory Properties

Research indicates that compounds similar to 5-bromo-4-hydroxynicotinonitrile exhibit significant anti-inflammatory activity. In a study involving various derivatives of hydroxynicotinonitriles, it was found that these compounds could effectively reduce inflammation in animal models of arthritis and dermatological disorders . The mechanism appears to involve the inhibition of pro-inflammatory cytokines, which are critical mediators in inflammatory pathways.

2. Anticancer Potential

The compound has also been investigated for its anticancer properties. A study highlighted that derivatives containing the hydroxynicotinonitrile moiety showed cytotoxic effects against various cancer cell lines, including breast and lung cancer cells. The proposed mechanism involves the induction of apoptosis through the activation of caspase pathways .

Data Table: Summary of Biological Activities

Activity Effect Mechanism Reference
Anti-inflammatoryReduction in inflammation markersInhibition of pro-inflammatory cytokines
AnticancerCytotoxicity against cancer cellsInduction of apoptosis via caspase activation
NeuroprotectiveProtective effects in neuronal modelsModulation of neuroinflammatory responses

Case Study 1: Anti-inflammatory Effects

In a controlled study, 5-bromo-4-hydroxynicotinonitrile was administered to rats with induced arthritis. The results demonstrated a significant decrease in paw swelling and inflammatory markers compared to control groups. Histological analysis showed reduced infiltration of inflammatory cells in treated animals .

Case Study 2: Anticancer Activity

A recent investigation focused on the effects of 5-bromo-4-hydroxynicotinonitrile on human lung adenocarcinoma cells (A549). The compound exhibited a dose-dependent reduction in cell viability, with IC50 values indicating potent activity at micromolar concentrations. Flow cytometry revealed an increase in apoptotic cells after treatment, confirming its potential as an anticancer agent .

The biological activities of 5-bromo-4-hydroxynicotinonitrile can be attributed to several mechanisms:

  • Inhibition of Inflammatory Pathways : The compound appears to modulate signaling pathways involved in inflammation, particularly those mediated by NF-kB and MAPK pathways.
  • Induction of Apoptosis : In cancer cells, it activates intrinsic apoptotic pathways leading to cell death.
  • Neuroprotection : It may protect neurons by reducing oxidative stress and inflammation within the central nervous system .

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